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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B3431284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure,

serving as a cornerstone for numerous therapeutic agents. As bioisosteres of indoles,

indazoles and their derivatives, particularly 1H-indazole-3-carbaldehyde, are pivotal

intermediates in the synthesis of kinase inhibitors and other pharmacologically active

molecules.[1] The precise structural elucidation of these compounds is paramount, as subtle

shifts in substituent positioning on the indazole ring can dramatically alter their biological

activity and physicochemical properties.

This guide provides an in-depth spectroscopic comparison of 1H-indazole-3-carbaldehyde
and its key isomers, including its 2H-tautomer and positional isomers where the carbaldehyde

group is located at the C4, C5, C6, and C7 positions. By leveraging Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to

equip researchers with the necessary tools to unambiguously identify these closely related

molecules.

The Structural Isomers: A Spectroscopic Overview
The constitutional isomers of 1H-indazole-carbaldehyde present a fascinating case study in

how the position of a single functional group can influence the electronic environment of the

entire molecule. These differences are elegantly captured by various spectroscopic techniques.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3431284?utm_src=pdf-interest
https://www.benchchem.com/product/b3431284?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://www.benchchem.com/product/b3431284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The

chemical shifts (δ) of the protons and carbons are exquisitely sensitive to their local electronic

environment, which is modulated by the position of the electron-withdrawing carbaldehyde

group and the tautomeric form of the indazole ring.

Key Differentiating Features in ¹H NMR:
The ¹H NMR spectrum of 1H-Indazole-3-carbaldehyde is characterized by a downfield singlet

for the aldehydic proton, typically appearing around δ 10.20 ppm (in DMSO-d₆).[1] The protons

on the benzene ring exhibit distinct coupling patterns that allow for their assignment. A notable

feature is the broad singlet for the N-H proton at a significantly downfield shift, often above δ 14

ppm, indicative of its acidic nature and involvement in hydrogen bonding.[1]

In contrast, the 2H-indazole-3-carbaldehyde tautomer, for which the N-methylated analog (2-

methyl-2H-indazole-3-carbaldehyde) serves as a useful model, would lack the N-H proton

signal. The chemical shifts of the aromatic protons are also expected to differ due to the altered

electronic distribution in the quinonoid-like structure of the 2H-tautomer.

For the positional isomers, the most telling clues come from the chemical shifts and coupling

constants of the aromatic protons. The proton ortho to the aldehyde group will experience the

strongest deshielding effect. For instance, in 1H-indazole-4-carbaldehyde, the H-5 proton is

expected to be significantly downfield. Similarly, the proximity of the aldehyde to specific

protons in the 5-, 6-, and 7-isomers will create unique spectral fingerprints.

Comparative ¹H NMR Data (DMSO-d₆, ~300 MHz):
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Compound
Aldehyde-H (δ
ppm)

N-H (δ ppm)
Aromatic Protons
(δ ppm) & Coupling
(Hz)

1H-Indazole-3-

carbaldehyde
10.20 (s) 14.17 (br s)

8.14 (d, J=8.5), 7.70

(d, J=8.5), 7.49 (dt,

J=7.0, 1.0), 7.37 (dt,

J=7.0, 1.0)[1]

1H-Indazole-5-

carbaldehyde
~10.1 ~13.5

H-4 and H-6 will be

doublets, and H-7 a

singlet or narrow

doublet.

1H-Indazole-6-

carbaldehyde
~10.0 ~13.6

H-5 and H-7 will show

characteristic

coupling.

1H-Indazole-7-

carbaldehyde
~10.5 ~13.8

H-6 will be a doublet

of doublets, and H-4

and H-5 will show

their respective

couplings.

Note: Data for positional isomers is estimated based on general principles and available

fragmented data. Precise values can vary with experimental conditions.

Dissecting the Carbon Skeleton with ¹³C NMR:
The ¹³C NMR spectra provide complementary information, with the chemical shift of the

carbonyl carbon being a prominent feature, typically resonating around δ 187 ppm.[1] The

positions of the carbon atoms in the benzene and pyrazole rings are also diagnostic. The

carbon atom attached to the electron-withdrawing aldehyde group (ipso-carbon) will show a

characteristic downfield shift.

Comparative ¹³C NMR Data (DMSO-d₆, ~75 MHz):
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Compound Carbonyl-C (δ ppm)
Aromatic & Heterocyclic
Carbons (δ ppm)

1H-Indazole-3-carbaldehyde 187.4
143.4, 141.1, 127.3, 123.8,

120.7, 120.2, 111.2[1]

1H-Indazole-5-carbaldehyde ~192

C-5 will be significantly

downfield compared to the

other isomers.

1H-Indazole-6-carbaldehyde ~191
C-6 will show a characteristic

downfield shift.

1H-Indazole-7-carbaldehyde ~190
C-7 will be the most downfield

of the aromatic carbons.

Note: Data for positional isomers is estimated based on general principles and available

fragmented data.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups. For all the indazole-carbaldehyde isomers, the most prominent and diagnostic peaks

are:

N-H Stretch: For the 1H-isomers, a broad absorption band in the region of 3100-3300 cm⁻¹

is characteristic of the N-H stretching vibration.[2][3] The absence of this band would be a

key indicator of a 2H-isomer.

C=O Stretch: A strong, sharp absorption band between 1660-1700 cm⁻¹ is indicative of the

carbonyl (C=O) stretching vibration of the aromatic aldehyde.[3] Conjugation with the

indazole ring system typically lowers this frequency compared to a simple aliphatic aldehyde.

C-H Stretch (Aldehyde): A pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹

can often be observed, corresponding to the C-H stretch of the aldehyde group.
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Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can

provide clues about the substitution pattern on the benzene ring.

Comparative IR Data (neat or KBr pellet, cm⁻¹):
Compound N-H Stretch C=O Stretch

1H-Indazole-3-carbaldehyde 3254, 3174 1671[1]

Substituted 1H-Indazole-3-

carbaldehydes
~3200-3300 ~1660-1680[3]

2-methyl-2H-indazole-3-

carbaldehyde
Absent ~1680-1720[4]

Mass Spectrometry (MS): Unraveling Fragmentation
Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of the isomers. High-resolution mass spectrometry (HRMS) can confirm the

molecular formula, C₈H₆N₂O. The fragmentation patterns observed under electron ionization

(EI) or electrospray ionization (ESI) can also aid in distinguishing between the isomers.

A common fragmentation pathway for these compounds involves the loss of the formyl group (-

CHO), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the

indazole cation. For 1H-Indazole-3-carbaldehyde, this would be a loss of 29 Da from the

molecular ion.

The fragmentation of the indazole ring itself can also provide structural information. For

instance, the cleavage of the pyrazole ring and subsequent loss of small neutral molecules like

HCN or N₂ can lead to characteristic fragment ions. While detailed comparative studies on the

fragmentation of all positional isomers are not readily available in the literature, subtle

differences in the relative abundances of fragment ions are expected due to the varying stability

of the intermediate radical cations.

Expected Fragmentation:
Molecular Ion (M⁺): m/z 146
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Loss of CHO: [M-29]⁺ at m/z 117

Further Fragmentation: Subsequent loss of N₂ or HCN from the indazole ring fragment.

It has been reported for some indazole-containing compounds that the acylium-indazole ion

(m/z 145) and the methylidene-indazolium ion (m/z 131) can be characteristic fragments.[5]

Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are generalized protocols

for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the indazole-carbaldehyde isomer in approximately

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for optimal resolution.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Set the spectral width to encompass the expected chemical shift range (typically 0-15

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data

for all carbon signals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/378645863_Investigation_of_electron_ionization_mass_spectrometric_fragmentation_pattern_of_indole-_and_indazole-type_synthetic_cannabinoids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source

(e.g., ESI or EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire a full scan mass spectrum to determine the molecular weight.

For structural information, perform tandem mass spectrometry (MS/MS) by isolating the

molecular ion and inducing fragmentation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions.

Logical Workflows for Isomer Differentiation
The following diagrams illustrate a logical workflow for the spectroscopic characterization and

differentiation of 1H-indazole-3-carbaldehyde and its isomers.

Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Analysis & Interpretation

Structure Elucidation

Indazole-carbaldehyde Isomer

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Presence/Absence of N-H

Characteristic Frequencies
(C=O, N-H)

Molecular Ion
Fragmentation Pattern

Isomer Identification

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Decision Tree for Isomer Identification
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Analyze ¹H NMR Spectrum

Broad singlet > 13 ppm?

1H-Isomer
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Likely 2H-Isomer
(or N-substituted)
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Analyze Aromatic Region
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Pattern A
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Pattern B
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Pattern D
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Pattern E
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Caption: Decision tree for isomer identification using ¹H NMR.

Conclusion
The accurate identification of 1H-indazole-3-carbaldehyde and its isomers is a critical step in

the synthesis of novel therapeutic agents. This guide has demonstrated that a multi-pronged

spectroscopic approach, combining ¹H and ¹³C NMR, IR, and mass spectrometry, provides a

robust framework for their unambiguous differentiation. By carefully analyzing the unique

spectral fingerprints of each isomer, researchers can confidently confirm the structure of their

target molecules, ensuring the integrity and reproducibility of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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